molecular formula C25H26N4O5 B2680790 9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-71-8

9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2680790
CAS No.: 539844-71-8
M. Wt: 462.506
InChI Key: JMSRYDNNARHFBQ-UHFFFAOYSA-N
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Description

Its unique substitution pattern—featuring two distinct dimethoxyphenyl groups at positions 9 and 2—distinguishes it from other derivatives. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis methods, physicochemical properties, and substituent effects.

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-16-10-15(11-17(13-16)32-2)24-27-25-26-18-6-5-7-19(30)22(18)23(29(25)28-24)14-8-9-20(33-3)21(12-14)34-4/h8-13,23H,5-7H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSRYDNNARHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family. This class of compounds has garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_4O_4 with a molecular weight of approximately 394.43 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known to influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The specific biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers.
  • Antimicrobial Properties : Similar derivatives have demonstrated efficacy against bacterial strains.

Anticancer Activity

A study involving derivatives of quinazoline compounds demonstrated that modifications at the phenyl positions significantly affected their cytotoxicity against cancer cells. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
This compoundA549TBD

The specific IC50 value for the compound remains to be determined through ongoing research.

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives can modulate inflammatory pathways. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Antimicrobial Properties

Preliminary tests reveal that compounds similar to this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers evaluated the efficacy of several triazole derivatives against lung cancer cells (A549). The study found that specific substitutions on the phenyl rings enhanced cytotoxicity.
  • Case Study on Anti-inflammatory Activity :
    • A study published in Phytomedicine assessed various quinazoline derivatives for their ability to suppress NF-kB activation in inflammatory models. The tested compound showed promising results in reducing inflammation markers.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Diethylamino Group: The diethylamino derivative () exhibits higher solubility (logSw = -3.57) due to its basic nitrogen, contrasting with the target compound’s methoxy-dominated solubility profile .

Physicochemical Properties

Critical properties were compared using data from –12:

Property Target Compound (Est.) 9-(2-Chlorophenyl) Derivative 9-[4-(Diethylamino)phenyl] Derivative
Molecular Weight ~450 (calc.) 328.8 365.48
logP ~3.8 (calc.) 3.34 3.57
Polar Surface Area (Ų) ~54 (calc.) 51.6 54.3
Hydrogen Bond Acceptors 8 4 4

Analysis :

  • The target compound’s dual methoxy groups increase hydrogen bond acceptors (8 vs.
  • Its logP (~3.8) suggests moderate lipophilicity, intermediate between the chlorophenyl (3.34) and diethylamino (3.57) derivatives.

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